molecular formula C20H22ClN5O4 B2714986 2-(4-chlorophenoxy)-N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-methylpropanamide CAS No. 1396749-45-3

2-(4-chlorophenoxy)-N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-methylpropanamide

Cat. No.: B2714986
CAS No.: 1396749-45-3
M. Wt: 431.88
InChI Key: ABPHSFKLHALZCW-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-methylpropanamide is a useful research compound. Its molecular formula is C20H22ClN5O4 and its molecular weight is 431.88. The purity is usually 95%.
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Biological Activity

The compound 2-(4-chlorophenoxy)-N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-methylpropanamide is a synthetic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Research indicates that the compound may exert its biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in lipid metabolism, potentially affecting phospholipid dynamics within cellular membranes .
  • Interaction with G Protein-Coupled Receptors (GPCRs) : The compound may interact with various GPCRs, which are critical for cellular signaling pathways. Such interactions can lead to alterations in cell signaling cascades, influencing physiological responses .
  • Antifungal Properties : Some derivatives related to this compound have shown antifungal activity, suggesting that it may possess similar properties. This is particularly relevant for developing treatments against fungal infections .

Biological Activity Data

The following table summarizes key biological activities observed in various studies involving this compound:

Activity Assay Type IC50/EC50 Value Reference
Enzyme InhibitionPLA2G15 inhibition< 1 mM
Antifungal ActivityFungal growth inhibition20 µg/mL
GPCR ModulationCell signaling assaysVaries

Case Studies

Several case studies have highlighted the biological activity of the compound:

  • PLA2G15 Inhibition Study : A study evaluated the inhibition of lysosomal phospholipase A2 (PLA2G15) by this compound and found significant inhibition at low concentrations, suggesting its potential as a therapeutic agent in conditions associated with phospholipidosis .
  • Antifungal Efficacy : In a comparative study against common fungal pathogens, derivatives of this compound demonstrated effective antifungal activity, indicating its potential application in treating fungal infections .
  • Cell Signaling Modulation : Research on GPCR interactions revealed that the compound can modulate signaling pathways involved in inflammation and immune responses, providing insights into its therapeutic potential in inflammatory diseases .

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[4-[4-(2-methoxyethyl)-5-oxotetrazol-1-yl]phenyl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN5O4/c1-20(2,30-17-10-4-14(21)5-11-17)18(27)22-15-6-8-16(9-7-15)26-19(28)25(23-24-26)12-13-29-3/h4-11H,12-13H2,1-3H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABPHSFKLHALZCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NC1=CC=C(C=C1)N2C(=O)N(N=N2)CCOC)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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